N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has garnered interest in the scientific community due to its potential biochemical applications. This compound is part of a broader class of indeno[1,2-d]thiazole derivatives, which have been studied for their inhibitory activities against various biological targets, including viral proteases.
Mechanism of Action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
this compound interacts with the 3CL pro, inhibiting its activity . This interaction disrupts the normal function of the protease, thereby inhibiting the replication of the SARS-CoV-2 virus .
Biochemical Pathways
The inhibition of the 3CL pro by this compound affects the biochemical pathway of viral replication . By inhibiting the 3CL pro, the compound prevents the virus from replicating within the host cell .
Result of Action
The result of the action of this compound is the inhibition of SARS-CoV-2 replication . This leads to a decrease in viral load within the host, potentially reducing the severity of the disease .
Biochemical Analysis
Biochemical Properties
The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide has been evaluated for its biochemical activities against SARS-CoV-2 3CL pro . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an important target for SARS-CoV-2 due to its crucial role in viral replication .
Cellular Effects
It has been shown to have inhibitory activity against SARS-CoV-2 3CL pro , which suggests that it may have potential antiviral effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 3CL pro enzyme of SARS-CoV-2 . The compound displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . Molecular docking of the compound against 3CL pro was performed and the binding mode was rationalized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of appropriate ketones with thiourea to form the indeno[1,2-d]thiazole core. This core is then further functionalized to introduce the tosylbutanamide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide can be compared to other indeno[1,2-d]thiazole derivatives, such as:
N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide: This compound has similar structural features but different functional groups, which can affect its biological activity.
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-methylbenzenesulfonamide: Another derivative with a different substituent on the thiazole ring, potentially leading to different inhibitory activities.
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral proteases. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
This compound belongs to a class of indeno[1,2-d]thiazole derivatives. These compounds have been studied for their inhibitory effects against various biological targets, especially in the context of viral infections. Notably, this compound has shown significant inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CL pro) of the SARS-CoV-2 virus, which is crucial for viral replication.
The primary mechanism of action involves the interaction of this compound with the 3CL pro enzyme. This interaction inhibits the enzyme's activity, thereby disrupting the viral replication cycle. The compound's structure allows it to bind effectively to the active site of the protease, leading to a reduction in viral load.
Inhibitory Activity
Recent studies have quantified the inhibitory potency of this compound against SARS-CoV-2 3CL pro. The half-maximal inhibitory concentration (IC50) has been reported as approximately 6.42 μM, indicating its potential as a therapeutic agent against COVID-19 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the indeno[1,2-d]thiazole core can significantly impact biological activity. For instance:
- Electron-withdrawing groups on the scaffold tend to diminish inhibitory effects.
- Steric hindrance introduced by larger substituents can also reduce efficacy.
Data Summary Table
Property | Value |
---|---|
Chemical Name | This compound |
IC50 (SARS-CoV-2 3CL pro) | 6.42 μM |
Molecular Formula | C18H18N2O2S |
Molecular Weight | 342.41 g/mol |
Case Studies and Research Findings
Several case studies have documented the effectiveness of indeno[1,2-d]thiazole derivatives in inhibiting viral proteases:
- High-throughput Screening : A study involving high-throughput screening identified this compound as a promising candidate among various derivatives tested for antiviral activity .
- Molecular Docking Studies : Molecular docking simulations have demonstrated that this compound can effectively bind to the active site of SARS-CoV-2 3CL pro, providing insights into its potential binding interactions and confirming its role as an inhibitor .
- Comparative Analysis : Comparative studies with similar compounds indicate that structural variations significantly affect biological activity. For example, derivatives with different substituents on the thiazole ring exhibited varying levels of inhibition against viral proteases .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-8-10-16(11-9-14)28(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-15(17)13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLIZOHEGCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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